molecular formula C14H14O2 B14130445 1-Methoxy-2-(o-tolyloxy)benzene

1-Methoxy-2-(o-tolyloxy)benzene

Cat. No.: B14130445
M. Wt: 214.26 g/mol
InChI Key: JQWNCHIHDGRQIA-UHFFFAOYSA-N
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Description

1-Methoxy-2-(o-tolyloxy)benzene is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring methoxy and o-tolyloxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-2-(o-tolyloxy)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-methoxybenzene with o-tolyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-2-(o-tolyloxy)benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: Reduction reactions can target the aromatic ring or substituents, leading to the formation of partially or fully hydrogenated products.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing aromatic compounds.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.

Major Products Formed

    Oxidation: Phenolic derivatives.

    Reduction: Hydrogenated aromatic compounds.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-Methoxy-2-(o-tolyloxy)benzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals, such as fragrances and dyes.

Mechanism of Action

The mechanism of action of 1-methoxy-2-(o-tolyloxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy and o-tolyloxy groups influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is crucial for its role in various chemical reactions and applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-(methylthio)benzene
  • 1-Methoxy-2-(2-methylphenoxy)benzene
  • 1-Methoxy-4-nitrobenzene

Uniqueness

1-Methoxy-2-(o-tolyloxy)benzene is unique due to the presence of both methoxy and o-tolyloxy groups, which impart distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.

Properties

Molecular Formula

C14H14O2

Molecular Weight

214.26 g/mol

IUPAC Name

1-methoxy-2-(2-methylphenoxy)benzene

InChI

InChI=1S/C14H14O2/c1-11-7-3-4-8-12(11)16-14-10-6-5-9-13(14)15-2/h3-10H,1-2H3

InChI Key

JQWNCHIHDGRQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OC2=CC=CC=C2OC

Origin of Product

United States

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